2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with chloro, cyclopropyl, and methoxy groups.
Mechanism of Action
It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, sugars, and other biological targets . They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins involved in catalytic processes. For instance, in Suzuki-Miyaura coupling reactions, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic ester transfers its organic group to the palladium catalyst, enabling the coupling reaction.
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester, making it an efficient reagent in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester are important considerations. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis or other degradation processes
Preparation Methods
The synthesis of 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-cyclopropyl-5-methoxyphenylboronic acid.
Reaction Conditions: The boronic acid is reacted with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions.
Catalysts and Solvents: Common catalysts include palladium-based catalysts, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Industrial Production: On an industrial scale, the reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions:
Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in developing drugs for cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Compared to other boronic acid derivatives, 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents:
4-Chloro-2-cyclopropyl-5-methoxyphenylboronic acid: Lacks the dioxaborolane ring, making it less versatile in certain reactions.
Phenylboronic acid: A simpler structure without the chloro, cyclopropyl, and methoxy groups, leading to different reactivity.
2-(4-Bromo-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromo group instead of chloro, which can affect the compound’s reactivity and applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(19-5)13(18)8-11(12)10-6-7-10/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPYLQWETTYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C3CC3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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